3-Chloro-5-(pentafluorosulfur)benzoyl chloride
Overview
Description
3-Chloro-5-(pentafluorosulfur)benzoyl chloride is an organic compound with the molecular formula C7H3Cl2F5OS. It is a colorless to light yellow liquid with a pungent odor. This compound is a chlorinated derivative of pentafluorosulfonic acid and belongs to a group of compounds known for their potent acidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures to ensure the selective chlorination of the benzoyl chloride .
Industrial Production Methods
Industrial production of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride involves large-scale chlorination processes using advanced reactors to maintain precise temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(pentafluorosulfur)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the compound can lead to the formation of benzyl alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), and catalysts (triethylamine).
Oxidation: Oxidizing agents (H2O2, KMnO4), solvents (acetic acid, water).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products Formed
Amides, Esters, Thioesters: Formed from substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Benzyl Alcohol Derivatives: Formed from reduction reactions.
Scientific Research Applications
3-Chloro-5-(pentafluorosulfur)benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s chlorinated benzoyl group and pentafluorosulfur moiety make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzoyl Chloride: Lacks the pentafluorosulfur group, making it less reactive in certain chemical reactions.
Pentafluorosulfonic Acid Derivatives: Similar acidity but different reactivity due to the absence of the benzoyl chloride group.
Uniqueness
3-Chloro-5-(pentafluorosulfur)benzoyl chloride is unique due to the presence of both the chlorinated benzoyl group and the pentafluorosulfur moiety. This combination imparts distinct reactivity and makes it a valuable reagent in various chemical and industrial applications .
Properties
IUPAC Name |
3-chloro-5-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F5OS/c8-5-1-4(7(9)15)2-6(3-5)16(10,11,12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJCAZZLRUQUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178992 | |
Record name | (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901178992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240257-81-1 | |
Record name | (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901178992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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